molecular formula C19H13F3N6O2S B2607237 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 868968-82-5

2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2607237
CAS No.: 868968-82-5
M. Wt: 446.41
InChI Key: BXUSWWCKQJMICN-UHFFFAOYSA-N
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Description

2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolopyridazine core and a trifluoromethoxyphenyl group, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

The synthesis of 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridazine core . This is followed by the introduction of the thioacetamide group and the trifluoromethoxyphenyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the triazolopyridazine core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or phenyl rings. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The trifluoromethoxyphenyl group enhances its binding affinity and selectivity for certain kinases, contributing to its potent biological activity.

Comparison with Similar Compounds

Compared to other triazolopyridazine derivatives, 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to its unique combination of a triazolopyridazine core and a trifluoromethoxyphenyl group. Similar compounds include:

Properties

IUPAC Name

2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6O2S/c20-19(21,22)30-14-5-3-13(4-6-14)24-16(29)11-31-17-8-7-15-25-26-18(28(15)27-17)12-2-1-9-23-10-12/h1-10H,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUSWWCKQJMICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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